3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid
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Overview
Description
3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The triazole ring and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Similar structure but lacks the benzoic acid moiety.
4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Another derivative with different substitution patterns.
Uniqueness
3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the benzoic acid moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-[5-(2-hydroxyphenyl)-3-methyl-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c1-10-17-15(13-7-2-3-8-14(13)20)19(18-10)12-6-4-5-11(9-12)16(21)22/h2-9,20H,1H3,(H,21,22) |
InChI Key |
SDUIXDKUTHHIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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